Product packaging for Oracefal(Cat. No.:)

Oracefal

Cat. No.: B1212693
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oracefal is the brand name for the research compound Cephradine, a first-generation cephalosporin antibiotic belonging to the beta-lactam class . Its primary research value lies in its bactericidal mechanism of action, which involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis . Researchers utilize this compound to study infections caused by susceptible organisms, including upper and lower respiratory tract infections, urinary tract infections, and skin and soft tissue infections . Its spectrum of activity is broad, encompassing a range of Gram-positive and Gram-negative bacteria, making it a useful tool for in vitro microbiological studies . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O5S B1212693 Oracefal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860610
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181570-19-3
Record name 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of Cefadroxil

Cefadroxil (B1668780) is a white to off-white crystalline powder. unesp.br It has low solubility in water and is very slightly soluble in ethanol. unesp.br

PropertyValue
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 66592-87-8 (Monohydrate) drugs.com
Chemical Formula C16H17N3O5S unesp.br
Molecular Weight 363.39 g/mol (Anhydrous) wikipedia.org
Melting Point 197 °C unesp.brdrugbank.com
Water Solubility 1110 mg/L drugbank.com
Appearance White to almost white crystalline powder unesp.br

Mechanism of Action

Cefadroxil's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis. globalrx.comyoutube.compatsnap.com Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. drugbank.comnih.gov These proteins are crucial for the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. globalrx.compatsnap.com By inhibiting the transpeptidation activity of PBPs, Cefadroxil (B1668780) disrupts the cross-linking of the peptidoglycan chains. globalrx.compatsnap.com This leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. patsnap.comnih.gov

Antimicrobial Spectrum and Resistance Mechanisms of Cefadroxil: an in Vitro and Molecular Perspective

Broad-Spectrum Activity Analysis of Cefadroxil (B1668780) (In Vitro Characterization)

Cefadroxil exhibits in vitro activity against a broad spectrum of bacteria, encompassing both Gram-positive and certain Gram-negative organisms toku-e.comnewdrugapprovals.orgtexas.govwho.intnih.gov. In vitro studies have characterized its effectiveness by determining minimum inhibitory concentrations (MICs) and assessing sensitivity percentages against various bacterial strains nih.govoup.comhres.cahres.ca.

In Vitro Activity Against Gram-Positive Bacterial Strains

Cefadroxil demonstrates good in vitro activity against many Gram-positive bacteria. Studies have shown high sensitivity among Gram-positive cocci, with the exception of Streptococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA) nih.govoup.com. Specifically, Streptococci of groups A, C, and G have shown high sensitivity, with most strains having MICs of 0.125 or 0.25 mg/L oup.com. Methicillin-sensitive Staphylococcus aureus (MSSA) isolates have also been found to be sensitive, with a modal MIC of 2.0 mg/L oup.com. Comparative studies have indicated that cefadroxil and cephalexin (B21000) have similar in vitro activity against MSSA, with comparable MIC50 and MIC90 values asm.org. Representative MIC values reported for Streptococcus pneumoniae range from 1 μg/ml to 16 μg/ml, and for Staphylococcus aureus from 1 μg/ml to 2 μg/ml toku-e.com.

Table 1: Representative In Vitro Activity of Cefadroxil Against Gram-Positive Bacteria (Based on selected studies)

Bacterial SpeciesSensitivity (%)MIC Range (μg/ml or mg/L)NotesSource
Gram-positive cocci (overall)83.4%0.125 - 16Excluding S. faecalis and MRSA oup.com
Streptococcus groups A, C, G>95.5%0.125 - 0.25Most strains highly sensitive nih.govoup.com
Methicillin-sensitive S. aureusHigh0.5 - 16 (modal 2.0)Similar activity to cephalexin oup.comasm.org
Streptococcus pneumoniaeNot specified1 - 16Representative MIC range toku-e.com
Staphylococcus aureusNot specified1 - 2Representative MIC range toku-e.com
Streptococcus faecalisResistant>32Limited activity oup.comhres.ca
Methicillin-resistant S. aureusResistant>32Limited activity oup.com

In Vitro Activity Against Gram-Negative Bacterial Strains

The in vitro activity of cefadroxil against Gram-negative bacteria is more variable compared to Gram-positive strains who.intoup.com. While classified as a broad-spectrum antibiotic, many Gram-negative species exhibit resistance hres.cahres.ca. Studies have shown sensitivity among Escherichia coli, Klebsiella aerogenes (including gentamicin-resistant strains), and Proteus mirabilis nih.govoup.com. For hospital isolates, 81.8% of Gram-negative bacilli were found to be sensitive assuming a breakpoint of 16 mg/L nih.govoup.com. However, most indole-positive Proteus, and all Serratia and Acinetobacter species tested were resistant nih.govoup.com. Enterobacter species have also shown resistance nih.govoup.comhres.cahres.ca. Activity against Haemophilus influenzae is limited, with a significant proportion of strains having MICs above 16 mg/L nih.govoup.com. Cefadroxil has no activity against Pseudomonas species hres.cahres.ca.

Table 2: Representative In Vitro Activity of Cefadroxil Against Gram-Negative Bacteria (Based on selected studies)

Bacterial SpeciesSensitivity (%)MIC Range (mg/L)NotesSource
Gram-negative bacilli (overall)81.8%Not specifiedBased on a 16 mg/L breakpoint nih.govoup.com
Escherichia coli95.5%<16Generally sensitive texas.govnih.govoup.com
Klebsiella aerogenes95.5%<16Including gentamicin-resistant strains nih.govoup.com
Proteus mirabilis95.5%<16Generally sensitive texas.govnih.govoup.com
Enterobacter spp.ResistantNot specifiedMany strains resistant nih.govoup.comhres.cahres.ca
Indole-positive ProteusResistantNot specifiedMost strains resistant nih.govoup.comhres.cahres.ca
Serratia spp.ResistantNot specifiedAll strains tested resistant nih.govoup.comhres.cahres.ca
Acinetobacter spp.ResistantNot specifiedAll strains tested resistant nih.govoup.com
Haemophilus influenzaeLimited>16 for most strainsLimited activity nih.govoup.comhres.cahres.ca
Pseudomonas spp.ResistantNo activityNo activity hres.cahres.ca

Molecular Mechanisms of Bacterial Resistance to Cefadroxil

Bacterial resistance to beta-lactam antibiotics like cefadroxil primarily arises through several molecular mechanisms. The most prevalent of these is the production of beta-lactamase enzymes, which inactivate the antibiotic toku-e.comwho.intresearchgate.netnih.govaafp.orgmedcraveonline.com. Other mechanisms include alterations in the target penicillin-binding proteins (PBPs), decreased penetration of the antibiotic into the bacterial cell, and efflux pumps that actively transport the antibiotic out of the cell nih.gov.

Beta-Lactamase Production and Cefadroxil Hydrolysis Pathways

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a critical structural component of cefadroxil and other beta-lactam antibiotics who.intresearchgate.netnih.govaafp.orgmedcraveonline.com. The cleavage of this ring renders the antibiotic inactive mdpi.commedcraveonline.com. Resistance to cephalosporins, including cefadroxil, is commonly attributed to the presence of plasmid-encoded beta-lactamases toku-e.com.

Structural Basis of Beta-Lactamase-Cefadroxil Chemical Interaction

The interaction between beta-lactamases and cefadroxil involves the enzyme's active site facilitating the nucleophilic attack on the beta-lactam ring's carbonyl carbon mdpi.com. This attack, often initiated by a catalytic serine residue in the enzyme's active site, leads to the irreversible opening of the beta-lactam ring and the formation of an inactive product mdpi.com. While specific detailed structural studies of cefadroxil bound to various beta-lactamases were not extensively found in the search results, the general mechanism for cephalosporin (B10832234) hydrolysis by beta-lactamases involves this key beta-lactam ring cleavage. The structural features of cefadroxil, specifically the presence of the beta-lactam ring fused to a dihydrothiazine ring and its side chains, determine its interaction profile with different types of beta-lactamases newdrugapprovals.orgnih.gov. Modifications to the cephalosporin structure can influence its stability against hydrolysis by various beta-lactamases who.int.

Enzyme Kinetics of Cefadroxil Chemical Degradation by Beta-Lactamases

Molecular Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefadroxil

Resistance to beta-lactam antibiotics like cefadroxil can arise from modifications to the target PBPs. These alterations can reduce the affinity of the antibiotic for the binding site, thereby allowing the transpeptidation activity necessary for cell wall synthesis to continue even in the presence of the drug. stonybrookmedicine.eduplos.org

Mutational Analysis of PBP Binding Sites Affecting Cefadroxil Affinity

Mutations within the genes encoding PBPs can lead to amino acid substitutions that directly or indirectly affect the binding of cefadroxil. Studies on beta-lactam resistance in various bacteria, while not exclusively focused on cefadroxil, demonstrate that point mutations in essential PBPs, such as PBP2x in Streptococcus pneumoniae, can lead to decreased susceptibility to cephalosporins. nih.gov Resistance can be a result of a single point mutation or a combination of multiple amino acid substitutions within the PBP structure. plos.orgetflin.com These changes in the protein sequence can alter the conformation of the binding site, hindering the effective interaction with the beta-lactam ring of cefadroxil. stonybrookmedicine.edu

Biochemical Mechanisms of Reduced Cefadroxil Affinity

The biochemical mechanisms underlying reduced cefadroxil affinity primarily involve changes in the kinetics of the interaction between the antibiotic and the mutated PBP. These changes can manifest as a decreased rate of acylation of the PBP by cefadroxil or an increased rate of deacylation of the resulting enzyme-antibiotic complex. plos.org Essentially, the altered PBP may bind the antibiotic less tightly or release it more quickly, allowing the enzyme to resume its role in cell wall synthesis. In some cases, mutations can also lead to the evolution of beta-lactamase activity within the PBP itself, enabling the enzyme to hydrolyze the beta-lactam ring of cefadroxil. plos.org

Role of Efflux Pump Systems in Bacterial Cefadroxil Resistance

Efflux pumps are active transport systems embedded in the bacterial membrane that can expel various substrates, including antibiotics, from the cell. mdpi.comfrontiersin.orgmdpi.commdpi.commicrobialcell.com Overexpression or increased activity of these pumps can lead to a reduction in the intracellular concentration of cefadroxil, potentially falling below the level required to inhibit PBP activity effectively. frontiersin.orgmdpi.commicrobialcell.com This mechanism contributes to antibiotic resistance by preventing the drug from reaching its target site in sufficient concentration. mdpi.com

Specific efflux systems, such as the AcrAB system belonging to the Resistance Nodulation Cell Division (RND) family, have been implicated in resistance to various antibiotics, including first-generation cephalosporins like cefadroxil, in Gram-negative bacteria such as Escherichia coli and Enterobacter cloacae. scienceopen.com While efflux pumps may confer low-level resistance on their own, their activity can provide a foundation for the development of higher levels of resistance, potentially in combination with other mechanisms. mdpi.com

Permeability Barrier Modifications in Bacterial Cell Envelopes and Cefadroxil Uptake

The bacterial cell envelope acts as a barrier that can restrict the entry of antibiotics. In Gram-negative bacteria, the outer membrane, with its porin channels, plays a significant role in regulating the passage of molecules into the periplasm where PBPs are located. mdpi.commdpi.commdpi.com Modifications to the permeability barrier, such as decreased expression or altered structure of porin proteins, can reduce the uptake of cefadroxil into the bacterial cell, thereby contributing to resistance. mdpi.com

Gram-positive bacteria, lacking an outer membrane, rely on their thick peptidoglycan layer and cytoplasmic membrane as barriers. While the peptidoglycan layer is generally permeable to small molecules like cefadroxil, modifications to membrane composition or the presence of specific transport systems can influence intracellular drug concentration. mdpi.com Cefadroxil is known to be a substrate for various membrane transporters, including peptide transporter 2 (PEPT2), organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and organic anion transporting polypeptides (OATPs). nih.govresearchgate.netchemsrc.comoup.com Some of these transporters are involved in the efflux of the drug, and their activity can impact the intracellular accumulation of cefadroxil. nih.govresearchgate.net

Evolutionary and Biochemical Aspects of Cefadroxil Resistance Development in In Vitro Models

In vitro models provide a controlled environment to study the evolutionary and biochemical processes leading to cefadroxil resistance. Exposure of susceptible bacterial populations to sub-inhibitory concentrations of cefadroxil can select for spontaneous mutations that confer reduced susceptibility. mdpi.com These mutations can occur in genes encoding PBPs, efflux pumps, or proteins involved in cell envelope synthesis and regulation. etflin.commdpi.com

Research findings from in vitro studies have demonstrated varying degrees of resistance to cefadroxil among different bacterial species and strains. For instance, studies have reported minimum inhibitory concentration (MIC) ranges for cefadroxil against Staphylococcus aureus and Escherichia coli. ijpsi.orginnovareacademics.in

Another in vitro study evaluating cefadroxil activity against various microorganisms reported specific MIC values and zone of inhibition diameters, indicating resistance or intermediate susceptibility for certain species. innovareacademics.in

These in vitro studies highlight the potential for resistance development and provide insights into the susceptibility profiles of different bacteria to cefadroxil, underscoring the importance of understanding the underlying molecular and biochemical resistance mechanisms.

Advanced Analytical Characterization and Chemical Stability of Cefadroxil

Spectroscopic Analysis of Cefadroxil (B1668780) and its Chemical Degradation Products

Spectroscopic methods are fundamental in elucidating the molecular structure of Cefadroxil and identifying products that result from its degradation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Diffraction (XRD) provide unique insights into the compound's chemical identity and solid-state form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cefadroxil Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Cefadroxil in solution. synthinkchemicals.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

The Japanese Pharmacopoeia specifies the use of ¹H NMR for identifying Cefadroxil. When analyzed in a mixture of heavy water and deuterated acetic acid, the spectrum displays signals at approximately 2.1 ppm, 5.1 ppm, and 7.1 ppm. The ratio of the integrated intensities of these signals is about 3:2:2, corresponding to the methyl, two phenyl, and another set of two phenyl protons, respectively, which is consistent with the established structure of Cefadroxil. This technique is crucial for confirming the identity of the bulk drug substance and for the structural analysis of related compounds and impurities.

Mass Spectrometry (MS) Applications for Cefadroxil Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the determination of Cefadroxil and its degradation products. nih.gov This technique is essential for studying the compound's stability and for identifying metabolites in various matrices.

In positive electrospray ionization mode, Cefadroxil typically shows a precursor ion at a mass-to-charge ratio (m/z) of 364.1. nih.gov Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions. A common fragmentation pathway involves the cleavage of the β-lactam ring, a hallmark of cephalosporin (B10832234) antibiotics. The resulting product ions are used for quantification and confirmation of the analyte's presence.

One of the major degradation pathways for Cefadroxil in aqueous solution is the intramolecular aminolysis by the side-chain amino group attacking the β-lactam moiety. nih.gov This process leads to the formation of piperazine-2,5-dione derivatives, which are key markers of degradation. nih.govsynzeal.com

Table 1: Key Mass Spectrometry Data for Cefadroxil Analysis
ParameterValue (m/z)Description
Precursor Ion [M+H]⁺364.1Protonated molecule of Cefadroxil.
Product Ion 1208.1A significant fragment used for quantification in multiple reaction monitoring (MRM) modes. nih.gov
Product Ion 2114Another characteristic product ion generated during CID experiments.
Product Ion 3349A product ion observed in some fragmentation studies.

Infrared (IR) Spectroscopy for Functional Group Identification in Cefadroxil

Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in the Cefadroxil molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Analysis of these bands confirms the presence of key structural features such as the β-lactam ring, carboxylic acid, amide, and aromatic groups.

The analysis is typically performed using the potassium bromide (KBr) disk method. The spectrum of Cefadroxil exhibits characteristic peaks that confirm its molecular structure. These include vibrations for the O-H group, N-H stretching, the critical C=O stretch of the β-lactam ring, the C=O stretch of the amide, and the C=O stretch of the carboxylic acid group.

Table 2: Characteristic Infrared Absorption Bands for Cefadroxil
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching~3510 (broad)
Amine (N-H)Stretching~3470
β-Lactam Carbonyl (C=O)Stretching~1760
Amide Carbonyl (C=O)Stretching~1690
Carboxylate (COO⁻)Asymmetric Stretching~1590

X-ray Diffraction (XRD) for Crystalline Structure of Cefadroxil

X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state properties of Cefadroxil. Since Cefadroxil is often formulated as a crystalline monohydrate, XRD is crucial for confirming its crystal structure, identifying different polymorphic forms, and ensuring batch-to-batch consistency.

The powder XRD pattern of a crystalline solid is unique and acts as a fingerprint for that specific crystal form. The pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the lattice planes of the crystal structure as described by Bragg's Law. A specific crystalline form of Cefadroxil monohydrate is defined by a particular X-ray diffraction profile. This analytical method is indispensable in pharmaceutical development and quality control to ensure the correct solid form of the active pharmaceutical ingredient is used, which can impact stability and bioavailability.

Chromatographic Methods for Purity and Impurity Profiling of Cefadroxil

Chromatographic techniques are essential for separating Cefadroxil from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity and stability of Cefadroxil.

High-Performance Liquid Chromatography (HPLC) Method Development for Cefadroxil

Developing a robust HPLC method is critical for the quantitative analysis of Cefadroxil in bulk drug and pharmaceutical dosage forms. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. Key parameters include the choice of column (e.g., C18, C8), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), the pH of the buffer, the flow rate, and the detection wavelength. UV detection is commonly employed, with wavelengths typically set between 220 nm and 254 nm for Cefadroxil analysis. synzeal.com

Validated HPLC methods are used to determine the potency of Cefadroxil and to quantify any impurities, including process-related impurities and degradation products that may form during storage. synthinkchemicals.com

Table 3: Examples of Developed HPLC Method Parameters for Cefadroxil Analysis
ParameterCondition 1Condition 2
ColumnHypersil ODS C18 (250 × 4.6 mm, 5µm) synzeal.comInertsil ODS (4.6 x 250 mm)
Mobile PhasePotassium dihydrogen phosphate (B84403) buffer: Acetonitrile (65:35 v/v), pH 3.5 synzeal.comDisodium hydrogen phosphate buffer: Methanol
Flow Rate1.0 mL/min synzeal.com1.5 mL/min
Detection Wavelength220 nm synzeal.com210 nm
Retention Time~3.26 min synzeal.com<10 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants of Cefadroxil

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pharmaceutical stability studies, GC-MS can be employed to detect and identify volatile degradation products that may form under stress conditions such as high temperatures.

The analysis of Cefadroxil and its potential polar, non-volatile degradation products by GC-MS presents significant challenges. Direct analysis is often not feasible due to the low volatility and thermal lability of these compounds. Therefore, a crucial sample preparation step known as derivatization is typically required. aquaenergyexpo.com Derivatization chemically modifies the analytes to increase their volatility and thermal stability, making them amenable to GC-MS analysis. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which introduce less polar functional groups to the molecule. jfda-online.com

While specific studies detailing the GC-MS analysis of volatile degradants of Cefadroxil are not extensively reported in the literature, the general principles of this technique are applicable. For instance, headspace GC-MS is a particularly useful variation for the analysis of volatile compounds in solid or liquid samples without the need for extensive sample extraction. rsc.org In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) containing any volatile degradants is injected into the GC-MS system. This approach could potentially be used to identify low molecular weight volatile compounds that might be formed during the thermal degradation of Cefadroxil. However, the successful application of GC-MS for Cefadroxil degradation studies would heavily rely on the development of appropriate derivatization methods or the use of advanced techniques like pyrolysis-GC-MS for the analysis of non-volatile fractions. nih.gov

Chemical Stability and Degradation Pathways of Cefadroxil

The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, efficacy, and safety. Cefadroxil, like other β-lactam antibiotics, is susceptible to degradation through various pathways, which are significantly influenced by environmental factors such as pH, light, and temperature.

Influence of pH on Cefadroxil Chemical Stability

The stability of Cefadroxil in aqueous solutions is highly dependent on the pH of the medium. The degradation of Cefadroxil follows first-order kinetics at a constant pH and temperature. researchgate.net The rate of degradation is slowest in acidic conditions and increases as the pH becomes neutral and alkaline. researchgate.netresearchgate.net

Studies have shown that the degradation of Cefadroxil in aqueous solution proceeds through three main parallel reactions:

Intramolecular aminolysis involving the C-7 side-chain amino group attacking the β-lactam ring. researchgate.net

Water-catalyzed or spontaneous hydrolysis of the β-lactam bond. researchgate.net

Hydroxide (B78521) ion-catalyzed cleavage of the β-lactam ring. researchgate.net

In neutral to weakly alkaline solutions, the primary degradation pathway is intramolecular aminolysis. researchgate.net The pH also influences the photodegradation of Cefadroxil, with kinetic constants being greater at alkaline pH compared to neutral pH, a phenomenon attributed to the presence of the anionic form of the antibiotic. aquaenergyexpo.comunesp.br

pH RangePredominant Degradation PathwayRelative Stability
Acidic (<4)HydrolysisMost Stable researchgate.net
NeutralIntramolecular Aminolysis, HydrolysisLess Stable
AlkalineHydroxide Ion-Catalyzed HydrolysisLeast Stable aquaenergyexpo.comunesp.br

Photodegradation Mechanisms of Cefadroxil

Cefadroxil is susceptible to degradation upon exposure to light, a process known as photodegradation. The mechanisms of photodegradation can be complex and may involve direct absorption of light by the drug molecule or indirect processes mediated by photosensitizers.

Research has shown that the photodegradation of Cefadroxil can be sensitized by natural pigments like Riboflavin and Humic Acid. aquaenergyexpo.com In the presence of these sensitizers and visible light, Cefadroxil can interact with the excited states of the sensitizers and with photogenerated reactive oxygen species (ROS), particularly singlet oxygen. aquaenergyexpo.comunesp.br This photooxidative process leads to the degradation of the Cefadroxil molecule. aquaenergyexpo.comunesp.br The rate of this reaction is influenced by pH, being more favorable in alkaline conditions where the anionic species of the antibiotic is more prevalent. aquaenergyexpo.comunesp.br

The photodegradation process can result in a loss of the antimicrobial activity of Cefadroxil, which has environmental implications regarding the development of bacterial resistance. aquaenergyexpo.comunesp.br

Thermal Degradation Kinetics of Cefadroxil

The thermal stability of Cefadroxil is a critical factor for its storage and handling. Thermal degradation studies, often conducted using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), provide insights into the kinetics of decomposition. nih.gov

The thermal decomposition of Cefadroxil monohydrate typically occurs in multiple stages. The first stage, occurring at approximately 50-150°C, corresponds to the loss of the water molecule of hydration. nih.gov The subsequent stages at higher temperatures involve the degradation of the Cefadroxil molecule itself. nih.govgcms.cz Kinetic analysis of the thermal degradation process indicates that the decomposition of Cefadroxil appears to occur in a single significant step. nih.gov The kinetic parameters, such as activation energy, can be determined using various kinetic models like the Kissinger-Akahira-Sunose and Friedman methods. nih.gov

Temperature Range (°C)Decomposition Process
50-150Dehydration (Loss of one water molecule) nih.gov
175-225Decomposition of the Cefadroxil molecule nih.gov

Identification and Chemical Characterization of Cefadroxil Degradation Products

The identification and characterization of degradation products are essential for understanding the degradation pathways and ensuring the safety of a pharmaceutical product. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common and powerful tools. researchgate.net

In aqueous solutions, the degradation of Cefadroxil leads to the formation of several products. In neutral and weakly alkaline solutions, the main degradation products identified are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. researchgate.net The piperazine-2,5-diones are formed through the intramolecular aminolysis pathway, while the thiophenone derivative arises from the hydrolysis of the β-lactam ring. researchgate.net

Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to generate and identify potential degradation products. Spectrophotometric and chromatographic methods are then developed to quantify the drug in the presence of these degradants. Advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the definitive structural elucidation of unknown impurities and degradation products. nih.gov

Theoretical and Computational Chemistry Studies of Cefadroxil

Quantum Chemical Calculations of Cefadroxil (B1668780)

Quantum chemical calculations are employed to elucidate the electronic structure and predict the reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties and reactivity descriptors for cefadroxil.

The electronic properties of cefadroxil have been investigated using quantum chemical methods, focusing on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net

Several quantum chemical parameters are derived from these energies to predict reactivity:

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap suggests higher reactivity.

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger energy gap.

Softness (S): The reciprocal of hardness, indicating how easily the molecule can undergo chemical reactions.

DFT calculations have been performed to quantify these parameters for the cefadroxil molecule, providing a theoretical basis for its chemical behavior. researchgate.net

Table 1: Quantum Chemical Parameters of Cefadroxil

Parameter Symbol Value (eV)
Energy of HOMO EHOMO -8.841
Energy of LUMO ELUMO -1.189
Energy Gap ΔE 7.652
Electronegativity χ 5.015
Chemical Hardness η 3.826

This data was generated using DFT/B3LYP methods with a 6-31G(d,p) basis set. researchgate.netresearchgate.net

The cefadroxil molecule possesses significant conformational flexibility due to several rotatable single bonds. Its structure consists of a core bicyclic system—a beta-lactam ring fused to a dihydrothiazine ring—and two key side chains: an R1 side chain (amino(4-hydroxyphenyl)acetyl group) and an R2 side chain (a methyl group). droracle.ai The spatial orientation of these side chains relative to the core structure is crucial for its biological activity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. While specific detailed conformational analysis studies for cefadroxil are not broadly published, the principles involve rotating the key dihedral angles and calculating the energy of each resulting conformer. These calculations help determine the most probable shapes the molecule will adopt in different environments, which is fundamental for understanding its interaction with biological targets like penicillin-binding proteins (PBPs). The complex structure, with three chiral centers, means that eight different stereoisomers are theoretically possible, though only one is used as the active agent. researchgate.net

Molecular Dynamics Simulations of Cefadroxil-Target Biochemical Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of how cefadroxil interacts with its biological targets and how it is influenced by its environment.

The primary mechanism of action for β-lactam antibiotics like cefadroxil is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. MD simulations are a powerful tool for investigating the binding mechanism between a ligand (cefadroxil) and its protein target (PBP) at an atomic level. plos.org

These simulations can model the process of cefadroxil docking into the active site of a PBP and forming a stable complex. Key insights from such simulations include:

Identification of Key Residues: Pinpointing the specific amino acid residues in the PBP active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with cefadroxil. nih.gov

Binding Stability: Assessing the stability of the cefadroxil-PBP complex over time by analyzing parameters like root-mean-square deviation (RMSD).

Binding Free Energy: Calculating the binding affinity between cefadroxil and the PBP, which helps in understanding the potency of the inhibition.

While specific MD studies focusing solely on cefadroxil with PBPs are limited in publicly available literature, the methodology has been extensively applied to other cephalosporins and β-lactams, revealing details about covalent bond formation and the conformational changes that occur upon binding. nih.govnih.gov Similar computational studies have been performed to investigate the interaction of cefadroxil with other protein targets, such as GSK3β, providing insights into its potential for covalent inhibition through its β-lactam ring. rsc.org

The conformation and stability of a drug molecule can be significantly influenced by the surrounding solvent. frontiersin.org For cefadroxil, the effect of solvent has been demonstrated in studies of its solvated crystalline forms. Cefadroxil can exist as different solvates, such as a N,N-dimethylformamide (DMF) solvate and a monohydrate. acs.org

Research has shown that the transformation of the cefadroxil DMF solvate into the more stable monohydrate form is a solvent-mediated process. researchgate.net In mixtures of DMF and water, the rate of this transformation is highly dependent on the solvent composition, temperature, and stirring speed. acs.org This phenomenon highlights the crucial role of solvent-solute interactions in dictating the thermodynamic stability of different molecular arrangements. The solvent molecules interact directly with the cefadroxil molecule, influencing its conformation and the kinetics of its crystallization and phase transformations. acs.org These studies underscore that the behavior of cefadroxil in a solution is a dynamic process governed by its interactions with the solvent environment.

In Silico Prediction of Cefadroxil Molecular Properties (Chemical Focus)

In silico methods are widely used to predict the physicochemical properties of drug molecules from their chemical structure. These predictions are valuable in computational chemistry for forecasting a molecule's behavior. Numerous properties for cefadroxil have been calculated and are available through chemical databases and prediction software. ebi.ac.uknih.gov These descriptors are essential for building computational models of absorption, distribution, metabolism, and excretion (ADME). orientjchem.orgnih.gov

Table 2: Predicted and Calculated Molecular Properties of Cefadroxil

Property Value Source
Molecular Formula C16H17N3O5S nih.gov
Molecular Weight 363.39 g/mol nih.gov
XLogP3 -2.1 nih.gov
Polar Surface Area (TPSA) 167.49 Ų orientjchem.org
H-Bond Donors 4 nih.gov
H-Bond Acceptors 6 nih.gov
Rotatable Bonds 4 ebi.ac.uk
Acidic pKa 3.25 ebi.ac.uk
Basic pKa 7.22 ebi.ac.uk

Reactivity Descriptors of Cefadroxil

Density Functional Theory (DFT) has been employed to calculate the quantum chemical parameters of Cefadroxil, offering a deeper understanding of its reactivity. These descriptors are crucial in predicting the chemical behavior of the molecule. Key parameters that have been investigated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy pertains to its electron-accepting ability. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and stability. nih.govsoton.ac.uk

A study focusing on the corrosion inhibition properties of Cefadroxil calculated several global reactivity descriptors. nih.gov These parameters help in understanding the molecule's interaction with other chemical species. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. soton.ac.uk One study determined the HOMO-LUMO gap for Cefadroxil to be 0.6926 eV. soton.ac.uk

Other calculated electronic properties that describe the reactivity of Cefadroxil include the dipole moment (μ), electronegativity (χ), global hardness (η), and global softness (S). nih.gov These descriptors provide a comprehensive picture of the molecule's electronic characteristics and its propensity to engage in chemical reactions.

| S (Global Softness) | The reciprocal of global hardness, indicating higher reactivity |

This table is based on parameters discussed in theoretical studies of Cefadroxil. nih.gov

Binding Energy Calculations for Cefadroxil Interactions

Computational methods such as molecular docking are utilized to predict the binding affinity and interaction patterns between a ligand, like Cefadroxil, and a biological target. The primary targets for Cefadroxil are penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. ijpsr.comnih.govpatsnap.com The inhibition of these proteins by Cefadroxil leads to bacterial cell death. nih.gov

While specific binding energy calculations for Cefadroxil with various PBPs are not extensively detailed in the readily available literature, related studies provide insights into the methodology and the nature of these interactions. For instance, a molecular docking study investigated the binding of four cephalosporins, including Cefadroxil, to the GSK3β binding pocket. researchgate.net This study provides a framework for how such binding interactions can be computationally assessed, yielding docking scores and interaction energies that quantify the binding affinity. researchgate.net

Molecular dynamics simulations can further refine the understanding of the stability of the ligand-protein complex and provide a more accurate estimation of the binding free energy. acs.org These computational techniques are instrumental in rational drug design and in understanding the molecular basis of antibiotic resistance.

Non-Clinical Pharmacokinetic Modeling of Cefadroxil (Methodological and Theoretical Frameworks)

Non-clinical pharmacokinetic modeling plays a pivotal role in understanding the absorption, distribution, metabolism, and excretion (ADME) of Cefadroxil in various biological systems. These models are essential for predicting the drug's behavior in vivo and for extrapolating data from animal studies to humans.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Cefadroxil's Chemical Fate

In Vitro-In Vivo Extrapolation (IVIVE) is a key methodology used to predict the in vivo pharmacokinetics of a drug from in vitro data. For Cefadroxil, IVIVE has been utilized in conjunction with physiologically based pharmacokinetic (PBPK) modeling. acs.orgscienceopen.com This approach helps in understanding how in vitro dissolution characteristics of a Cefadroxil formulation can influence its in vivo performance. scienceopen.com

One of the techniques employed in the IVIVE for Cefadroxil is mechanistic deconvolution. acs.orgscienceopen.com This method allows for the prediction of plasma drug concentration profiles and pharmacokinetic parameters for different virtual formulations based on their in vitro release characteristics. acs.orgscienceopen.com The development of a validated PBPK model with a mechanistic background is considered a suitable approach to accelerate the development of Cefadroxil formulations. scienceopen.com

Allometric Scaling Principles in Non-Human Biological Systems for Cefadroxil

Allometric scaling is a mathematical method used to extrapolate pharmacokinetic parameters across different animal species based on their body weight. nih.gov This principle is founded on the observation that many physiological and pharmacokinetic parameters scale with body weight to a certain power. For cephalosporins, including Cefadroxil, allometric scaling has been shown to be applicable for interspecies extrapolation of parameters such as the volume of distribution (Vd) and clearance (Cl). nih.govnih.gov

A study on the comparative pharmacokinetics of cephalosporins in food-producing and companion animals demonstrated good correlations between body weight and both Vd and Cl for several cephalosporins. nih.gov However, the elimination half-life proved to be less predictable using this method. nih.govnih.gov The allometric exponents for Vd and Cl for five different cephalosporins were found to be in the range of 0.80 to 1.31 and 0.83 to 1.24, respectively. nih.gov These findings support the use of allometric scaling as a tool to predict the pharmacokinetic behavior of Cefadroxil in various animal species for which experimental data is unavailable. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Model Construction for Cefadroxil Chemical Distribution

Physiologically Based Pharmacokinetic (PBPK) models are mechanistic models that simulate the ADME processes of a drug in the body based on physiological, biochemical, and physicochemical parameters. PBPK models for Cefadroxil have been developed for mouse, rat, and human to predict its concentration-time profile in plasma and various tissues. researchgate.net

A typical PBPK model for Cefadroxil consists of multiple tissue compartments (e.g., 14 tissues) and blood compartments. researchgate.net The construction of these models involves the use of measured tissue-to-plasma partition coefficients (Kp) in animal models, as well as data on transporter kinetics, such as those for hPEPT1, which is a major transporter for the oral absorption of Cefadroxil in humans. researchgate.net The models assume that tissues are well-stirred compartments with perfusion rate limitations. researchgate.net

These PBPK models are validated by comparing the simulated plasma concentration-time profiles with observed data from in vivo studies. researchgate.net The accuracy of the models is often assessed using metrics like the average fold error (AFE) and absolute average fold error (AAFE), with values less than 2 indicating a good prediction. researchgate.net The rationality of the model can be further demonstrated by the consistency of the calculated volume of distribution at steady state (Vss) from the PBPK model and noncompartmental analysis, as well as a good allometric scaling relationship of Vss and Cl. researchgate.net Such validated PBPK models are valuable tools for dose selection and for making informed decisions during the development of Cefadroxil formulations. researchgate.net

Table 2: Components of a Cefadroxil PBPK Model

Model Component Description
System Data Physiological parameters of the species (e.g., tissue volumes, blood flow rates).
Drug-Specific Data Physicochemical properties of Cefadroxil (e.g., molecular weight, logP, pKa).
In Vitro Data Data on metabolism and transport (e.g., transporter kinetic parameters).
Model Structure Representation of the body as interconnected compartments (e.g., 14 tissues, 2 blood compartments).

| Validation | Comparison of model predictions with observed in vivo pharmacokinetic data. |

This table summarizes the key components involved in the construction of a PBPK model for Cefadroxil as described in the literature.

Environmental Chemistry and Ecotoxicological Implications of Cefadroxil

Environmental Fate and Transport of Cefadroxil (B1668780) Chemical Residues

The persistence and mobility of Cefadroxil in the environment are governed by a combination of abiotic and biotic processes. These processes determine the concentration of the parent compound and its transformation products in various environmental compartments, such as water, soil, and sediment.

Photolytic Degradation of Cefadroxil in Aquatic Environments

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of Cefadroxil in sunlit aquatic environments. The process is influenced by various factors, including the presence of natural photosensitizers and the pH of the water.

Natural pigments, such as riboflavin and humic acids, can sensitize the photodegradation of Cefadroxil. These substances absorb light energy and transfer it to Cefadroxil or surrounding oxygen molecules, leading to the generation of reactive oxygen species (ROS) like singlet oxygen. whiterose.ac.uknih.gov These highly reactive species then attack and degrade the Cefadroxil molecule.

The rate of photolytic degradation is also pH-dependent, with studies showing that the process is favored in alkaline conditions. whiterose.ac.uknih.gov This is likely due to changes in the speciation of the Cefadroxil molecule at different pH values, which can affect its susceptibility to photochemical reactions. The process can lead to the formation of various photoproducts, although specific structures are not always fully elucidated.

Hydrolysis of Cefadroxil in Natural Water Systems

Hydrolysis, the reaction with water, is another key abiotic degradation pathway for Cefadroxil. The stability of the β-lactam ring, a core structural feature of Cefadroxil and other cephalosporins, is susceptible to hydrolysis, which leads to the inactivation of the antibiotic.

The degradation of Cefadroxil in aqueous solutions follows first-order kinetics and is significantly influenced by pH. drugbank.com The rate of hydrolysis can be accelerated by the presence of buffer species, which can act as catalysts. drugbank.com In neutral and weakly alkaline solutions, the primary degradation products of Cefadroxil hydrolysis have been identified as two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. drugbank.com

The following table summarizes the identified hydrolysis degradation products of Cefadroxil:

Degradation ProductChemical Name
Piperazine-2,5-dione Isomer 1(Structure not specified)
Piperazine-2,5-dione Isomer 2(Structure not specified)
Thiophenone Derivative3-hydroxy-4-methyl-2(5H)-thiophenone

Sorption of Cefadroxil to Environmental Matrices (e.g., Soil, Sediment)

The tendency of Cefadroxil to attach to solid particles in the environment, a process known as sorption, plays a critical role in its transport and bioavailability. Sorption to soil and sediment can reduce the concentration of Cefadroxil in the aqueous phase, potentially limiting its mobility but also creating a reservoir of the compound in the solid phase.

The extent of sorption is influenced by the physicochemical properties of both Cefadroxil and the environmental matrix. Key factors include the pH of the soil or sediment, the organic matter content, and the clay content. ecetoc.org For ionizable compounds like Cefadroxil, pH is particularly important as it affects the charge of the molecule and the surface charge of the soil or sediment particles, thereby influencing electrostatic interactions.

Quantitative measures of sorption include the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). While specific, experimentally determined Kd and Koc values for Cefadroxil in various soil and sediment types are not extensively documented in publicly available literature, the general principles of antibiotic sorption suggest that it will vary depending on the specific environmental conditions. nih.govecetoc.orgskb.com

Biodegradation Pathways of Cefadroxil in Environmental Systems

In addition to abiotic processes, microbial activity can contribute to the breakdown of Cefadroxil in the environment. Biodegradation can lead to the complete mineralization of the compound or the formation of various biotransformation products.

Microbial Transformation Processes of Cefadroxil

Several microorganisms have the potential to degrade antibiotics. Research has shown that certain bacterial strains can utilize Cefadroxil as a source of nutrients, leading to its transformation.

Identification of Cefadroxil Biotransformation Products

The microbial degradation of Cefadroxil can result in the formation of various transformation products. Identifying these products is essential for a comprehensive understanding of the environmental fate of the parent compound and for assessing the potential toxicity of the resulting metabolites.

While the degradation of Cefadroxil by Enterobacter cloacae has been demonstrated, detailed studies identifying the specific biotransformation products from this process are limited in the available scientific literature. Further research is needed to elucidate the complete biodegradation pathways and to characterize the chemical structures of the resulting metabolites.

Ecotoxicological Assessment of Cefadroxil (Chemical Exposure Focus)

The introduction of Cefadroxil into aquatic and terrestrial environments necessitates a thorough assessment of its potential risks to non-target organisms and ecosystem functions. Ecotoxicological studies focus on understanding the adverse effects of chemical exposure on various levels of biological organization, from individual organisms to entire communities.

The primary mechanism of Cefadroxil is to kill or inhibit bacteria by interfering with cell wall synthesis. fda.govdrugbank.com When released into the environment, it does not distinguish between pathogenic and beneficial, non-target microbial communities. This indiscriminate action can disrupt the natural balance of microbial ecosystems, which are crucial for processes like nutrient cycling. mdpi.com

A significant concern associated with the environmental presence of antibiotics like Cefadroxil is the potential for exerting selective pressure on bacteria. nih.gov Even at sub-inhibitory concentrations, the presence of the antibiotic can favor the survival and proliferation of bacteria that possess resistance genes. researchgate.net This process can lead to an increase in the prevalence of antibiotic resistance in the environment. nih.govnih.gov The evolution and spread of antibiotic resistance are influenced by the antibiotic pressure within a microbial environment. researchgate.net This selection pressure can promote the horizontal transfer of antibiotic resistance genes among different bacterial species, contributing to the broader challenge of antimicrobial resistance (AMR). nih.gov Studies on the commensal microflora in humans have shown that Cefadroxil administration can suppress aerobic microorganisms, indicating its potential to alter microbial community structures. nih.gov

The environmental behavior of Cefadroxil is governed by its physicochemical properties. Its stability, solubility, and potential for degradation determine its persistence and bioavailability in different environmental compartments such as soil and water.

Studies have shown that the degradation of Cefadroxil in aqueous solutions is dependent on factors like pH and temperature. nih.govresearchgate.net The degradation follows first-order kinetics and can occur through several pathways, including hydrolysis and intramolecular aminolysis. nih.gov The stability of reconstituted Cefadroxil suspensions has been observed to decrease over time, with the degradation rate influenced by storage temperature. researchgate.netust.edu This suggests that environmental temperatures will play a role in its persistence. Cefadroxil has low solubility in water, which may affect its mobility and distribution in aquatic systems. unesp.br

Table 1: Physicochemical Properties of Cefadroxil

Property Value
Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
Water Solubility 1110 mg/L
logP -0.4

Data sourced from PubChem nih.gov

The high percentage of Cefadroxil excreted in its active form means that it enters wastewater treatment plants as a biologically active molecule. unesp.brfda.gov While these plants are designed to remove contaminants, they may not completely eliminate pharmaceuticals, leading to their release into surface waters. Once in the environment, its bioavailability to aquatic organisms becomes a key factor in its ecotoxicity. Chronic exposure studies on aquatic invertebrates and fish have demonstrated the potential for adverse effects.

Table 2: Ecotoxicological Effects of Chronic Cefadroxil Exposure

Organism Exposure Duration Observed Effects
Daphnia magna (water flea) 21 days Impaired growth at high concentrations (83.0 mg/L)
Oryzias latipes (medaka fish) 120 days Impaired reproduction, altered sex hormone levels

Data sourced from Kim et al., 2017 nih.gov

Evaluating the environmental risk of every chemical through extensive testing is impractical. Therefore, theoretical frameworks and computational models are employed to predict ecotoxicity and prioritize substances for further investigation.

Environmental Risk Assessment (ERA) for pharmaceuticals is a tiered process used by regulatory agencies in the EU, USA, and Canada. elsevierpure.comcriver.com It typically involves a two-phase approach:

Phase I: An assessment based on the predicted environmental concentration (PEC). If the PEC is below a certain action limit, the substance is considered unlikely to pose a significant environmental risk.

Phase II: If the PEC exceeds the action limit, a more detailed assessment is required. This involves collecting data on the substance's environmental fate (persistence, degradation) and ecotoxicological effects on representative aquatic organisms (algae, daphnids, and fish). criver.com

The core of ERA is often the risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). diva-portal.org A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment. diva-portal.org For antimicrobials, a specific PNEC for resistance (PNEC-R) is also considered to address the risk of promoting antibiotic resistance. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) models are in silico tools that predict the biological activity (including toxicity) of a chemical based on its molecular structure. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure and its ecotoxicity. nih.gov By analyzing the physicochemical properties and structural fragments of a molecule like Cefadroxil, QSAR can estimate its potential toxicity to various organisms without the need for extensive laboratory testing. nih.govmdpi.com These predictive models are crucial for prioritizing new and existing pharmaceuticals for more in-depth environmental assessment. nih.gov

Q & A

Basic Research Question

  • Sequencing : 16S rRNA profiling pre- and post-treatment.
  • Controls : Baseline microbiota samples and placebo groups.
  • Analysis : Alpha/beta diversity metrics (e.g., Shannon index, PCoA).
    Ethical approval is required for human studies, with informed consent detailing microbiota sampling .

How can clinical trials address variability in this compound's efficacy due to patient demographics?

Advanced Research Question

  • Stratified Randomization : Group participants by age, renal function, or comorbidities.
  • Adaptive Design : Adjust dosing based on interim pharmacokinetic data.
  • Multivariate Regression : Identify predictors of efficacy (e.g., albumin levels).
    Ensure sample size calculations account for subgroup analyses to avoid underpowered results .

What systematic review strategies identify gaps in this compound research?

Basic Research Question

  • Databases : PubMed, EMBASE, Cochrane Library.
  • Search Terms : "Cefadroxil AND (pharmacokinetics OR resistance)".
  • Inclusion Criteria : Peer-reviewed studies post-2000.
    Use PRISMA flow diagrams to document screening processes and highlight gaps (e.g., pediatric pharmacokinetics) .

What advanced statistical methods integrate conflicting data in this compound meta-analyses?

Advanced Research Question

  • Bayesian Meta-Analysis : Incorporate prior probability distributions for resistance rates.
  • Sensitivity Analysis : Exclude low-quality studies (e.g., those lacking blinding).
  • Publication Bias Assessment : Funnel plots and Egger’s regression.
    Report outcomes in forest plots with 95% credible intervals .

How are ethical considerations addressed in this compound trials involving vulnerable populations?

Basic Research Question

  • Informed Consent : Simplify language for non-English speakers.
  • Safety Monitoring : Independent DSMBs for adverse event review.
  • Equitable Enrollment : Include underrepresented groups (e.g., elderly, pregnant women).
    Refer to IRB guidelines for risk-benefit assessments .

What interdisciplinary approaches enhance this compound's pharmacodynamic modeling?

Advanced Research Question

  • PK/PD Integration : Link pharmacokinetic data (e.g., AUC/MIC) to clinical outcomes.
  • Machine Learning : Predict resistance emergence using genomic and treatment data.
  • Systems Biology : Model host-pathogen interactions during therapy.
    Collaborate with bioinformaticians to validate predictive algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oracefal
Reactant of Route 2
Reactant of Route 2
Oracefal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.